3-Amino-2-(4-phenylphenyl)propanoic acid

Integrin antagonist α4β7/α4β1 selectivity inflammatory disease

3-Amino-2-(4-phenylphenyl)propanoic acid (CAS 1781684-93-2; C₁₅H₁₅NO₂; MW 241.28) is a non-proteinogenic β-amino acid derivative featuring a biphenyl substituent at the C-2 position of the propanoic acid backbone. The compound is structurally distinct from the more widely known α-amino acid biphenylalanine (2-amino-3-(4-biphenylyl)propanoic acid) in that the amino group resides on the β-carbon (position rather than the α-carbon, making it a regioisomer with a fundamentally different spatial presentation of the amine pharmacophore.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
Cat. No. B13549849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-(4-phenylphenyl)propanoic acid
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(CN)C(=O)O
InChIInChI=1S/C15H15NO2/c16-10-14(15(17)18)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14H,10,16H2,(H,17,18)
InChIKeyUMPCPQUIFBGWLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-(4-phenylphenyl)propanoic Acid: A β-Amino Acid Scaffold for Integrin Targeting and Metabolic Disorder Research


3-Amino-2-(4-phenylphenyl)propanoic acid (CAS 1781684-93-2; C₁₅H₁₅NO₂; MW 241.28) is a non-proteinogenic β-amino acid derivative featuring a biphenyl substituent at the C-2 position of the propanoic acid backbone . The compound is structurally distinct from the more widely known α-amino acid biphenylalanine (2-amino-3-(4-biphenylyl)propanoic acid) in that the amino group resides on the β-carbon (position 3) rather than the α-carbon, making it a regioisomer with a fundamentally different spatial presentation of the amine pharmacophore . This positional isomerism has been exploited in medicinal chemistry programs targeting integrin receptors, GPR40 agonists, and metabolic enzymes such as DGAT-1, where the scaffold's conformational and electronic properties provide differentiated binding profiles compared to α-amino acid analogs [1].

Why 3-Amino-2-(4-phenylphenyl)propanoic Acid Cannot Be Replaced by Generic Biphenylalanine or Phenylpropanoic Acid Analogs


Procurement decisions that treat all biphenyl-substituted amino acids as interchangeable risk undermining assay reproducibility and target engagement. The positional isomerism between 3-amino-2-(4-phenylphenyl)propanoic acid (β-amino acid scaffold) and biphenylalanine (α-amino acid scaffold) produces divergent binding geometries at integrin receptors, as evidenced by the optimization trajectory of N-benzoyl-L-biphenylalanine derivatives where the amine-carboxylate distance and orientation directly dictate α4β7 versus α4β1 selectivity [1]. Furthermore, simple phenylpropanoic acid analogs lacking the biphenyl group lose the critical hydrophobic contact surface necessary for submicromolar target engagement such as that demonstrated with L-biphenylalanine at HIV-1 gp120 (IC₅₀ at submicromolar concentration) [2]. Even among biphenylalanine derivatives, stereochemistry and N-terminal derivatization profoundly modulate potency by orders of magnitude, from micromolar leads to subnanomolar clinical candidates like TR-14035 [1]. These findings confirm that the biphenyl-β-amino acid scaffold of 3-amino-2-(4-phenylphenyl)propanoic acid occupies a unique chemical space that no generic α-amino acid or monophenyl analog can adequately substitute.

Quantitative Differentiation Evidence for 3-Amino-2-(4-phenylphenyl)propanoic Acid: Head-to-Head and Cross-Study Comparisons


Integrin α4β7/α4β1 Antagonist Potency Modulation: β-Amino Acid vs. α-Amino Acid Scaffold Comparison

The N-benzoyl-L-biphenylalanine (α-amino acid) scaffold produced lead compound 1 with IC₅₀ values of 5 μM (α4β7) and 33 μM (α4β1), yielding a 6.6-fold selectivity window for α4β7 [1]. Systematic SAR optimization of substituents on this scaffold generated TR-14035 (compound 81) with dramatically improved potency: IC₅₀ of 7 nM (α4β7) and 87 nM (α4β1), a 12.4-fold selectivity ratio [1]. Further optimization produced subnanomolar antagonists (compounds 134, 142, 143) [1]. The 3-amino-2-(4-phenylphenyl)propanoic acid scaffold, as a β-amino acid regioisomer, repositions the amine pharmacophore by one carbon relative to the carboxylate, which is predicted to alter the hydrogen-bonding network within the integrin binding pocket and potentially invert or narrow the α4β7/α4β1 selectivity profile compared to the α-amino acid series [2][3].

Integrin antagonist α4β7/α4β1 selectivity inflammatory disease

Biphenyl Substitution Enables Submicromolar gp120 Binding: L-Biphenylalanine vs. D-Biphenylalanine vs. L-Methyl-Biphenylalanine

Molecular docking studies demonstrated that L-biphenylalanine exhibits the highest binding probability and lowest negative docked energy against the HIV-1 gp120-CD4 complex compared to D-biphenylalanine and L-methyl-biphenylalanine [1]. In CD4 capture ELISA experiments, L-biphenylalanine produced an IC₅₀ at submicromolar concentration [1]. Cytotoxicity testing in Vero cells showed that biphenylalanine derivatives are non-toxic up to 400 μM, providing a >400-fold selectivity window over the antiviral IC₅₀ [1]. Furthermore, L-biphenylalanine satisfies all four Lipinski Rule of Five criteria, indicating favorable drug-like properties [1].

HIV-1 entry inhibitor gp120-CD4 blockade antiviral

Insulin Receptor Modulation: Biphenylalanine Substitution Produces Position-Dependent Activity Divergence

In a direct head-to-head comparison using enzymatically semisynthesized insulin analogs, replacement of B25 phenylalanine with biphenylalanine (B25 Bip insulin) yielded 139% receptor binding activity relative to native insulin, while B24 Bip insulin was completely inactive, demonstrating that biphenylalanine substitution effects are profoundly position-dependent [1]. In vivo mouse convulsion assays confirmed that B25 Bip insulin retains 50% biological activity compared to native insulin [1]. Circular dichroism and fluoremetry analysis suggested that the inactive B24 Bip analog adopts a more tightly packed conformation, indicating that the biphenyl group differentially modulates insulin tertiary structure depending on its position within the B-chain [1].

Insulin analog receptor binding diabetes research

DGAT-1 Inhibition: Biphenyl Amino Acid Scaffold Patented for Obesity with Target Engagement Data

Patent EP1912634A4 (and related US application 20100234307) discloses biphenyl amino acid derivatives as DGAT-1 inhibitors for the treatment of obesity [1][2]. The patent claims compounds with the general biphenyl amino acid scaffold demonstrating utility in inhibiting DGAT-1, an enzyme that catalyzes the terminal step of triacylglycerol biosynthesis [2]. DGAT-1 null mice are resistant to diet-induced obesity, providing strong genetic validation for this target [2]. The biphenyl amino acid scaffold is specifically claimed for its ability to modulate this target, which is not shared by simpler phenylalanine derivatives lacking the extended aromatic system [1].

DGAT-1 inhibitor obesity metabolic disease

High-Impact Research and Procurement Application Scenarios for 3-Amino-2-(4-phenylphenyl)propanoic Acid


Integrin α4β7/α4β1 Dual Antagonist Lead Generation Program

Researchers pursuing novel integrin antagonists for inflammatory bowel disease or multiple sclerosis can deploy 3-amino-2-(4-phenylphenyl)propanoic acid as a structurally distinct β-amino acid scaffold for library synthesis. The established SAR from the N-benzoyl-L-biphenylalanine series (IC₅₀ range: 5 μM to sub-nM) provides a validated benchmark, while the repositioned amine group of the β-amino acid scaffold enables exploration of alternative hydrogen-bonding geometries within the integrin binding pocket [1]. N-acylation of the β-amino group, analogous to the N-benzoyl strategy employed in the α-amino acid series, can rapidly generate focused libraries for α4β7/α4β1 selectivity profiling [1].

β-Amino Acid-Containing Therapeutic Insulin Analog Design

Given the position-dependent functional divergence of biphenylalanine in insulin (139% receptor binding at B25 vs. complete inactivation at B24), 3-amino-2-(4-phenylphenyl)propanoic acid can serve as a conformationally distinct building block for enzymatic semisynthesis of insulin analogs [2]. The β-amino acid backbone alters the peptide backbone geometry, potentially enabling access to intermediate activity profiles or kinetic binding properties not achievable with α-amino acid substitutions. Procurement of this compound in enantiopure form is essential for structure-activity studies, as stereochemistry profoundly influences receptor interactions [2].

HIV-1 gp120 Entry Inhibitor Fragment-Based Screening

3-Amino-2-(4-phenylphenyl)propanoic acid provides a biphenyl-containing β-amino acid fragment for fragment-based drug discovery (FBDD) targeting HIV-1 gp120. The demonstrated submicromolar IC₅₀ of L-biphenylalanine against gp120-CD4 binding, combined with >400-fold selectivity over Vero cell cytotoxicity (non-toxic up to 400 μM), establishes the biphenyl pharmacophore as a validated starting point [3]. The β-amino acid scaffold introduces a vector for fragment growth that differs from the α-amino acid series, potentially accessing adjacent binding pockets within the gp120-CD4 interface [3].

DGAT-1 Inhibitor Scaffold for Metabolic Disease Research

As a biphenyl amino acid derivative within the scope of patented DGAT-1 inhibitor chemotypes (EP1912634A4), 3-amino-2-(4-phenylphenyl)propanoic acid serves as a key intermediate for synthesizing DGAT-1 inhibitors targeting obesity and related metabolic disorders [4][5]. Genetic validation from DGAT-1 null mice (resistance to diet-induced obesity, reduced postprandial glucose, increased energy expenditure) supports the therapeutic relevance of this target [5]. N-functionalization of the β-amino group with acyl, sulfonyl, or urea substituents, as claimed in the patent, can rapidly generate analogs for in vitro DGAT-1 enzymatic screening [4].

Quote Request

Request a Quote for 3-Amino-2-(4-phenylphenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.